molecular formula C26H23N5O4 B2355504 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1189684-04-5

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2355504
CAS No.: 1189684-04-5
M. Wt: 469.501
InChI Key: WEVSUYNBKGYROE-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused heterocyclic core (triazolo[4,3-a]quinoxaline) substituted with a 2,3-dimethylphenoxy group at position 4 and an N-(2-methoxyphenyl)acetamide moiety at position 2. The 2-methoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-16-9-8-14-21(17(16)2)35-25-24-29-30(15-23(32)27-19-11-5-7-13-22(19)34-3)26(33)31(24)20-12-6-4-10-18(20)28-25/h4-14H,15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSUYNBKGYROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a triazoloquinoxaline core , which is known for diverse biological activities. Its synthesis typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : Cyclization of appropriate precursors.
  • Introduction of the Phenoxy Group : Substitution reaction to incorporate the phenoxy group.
  • Acetylation : Final acetylation step to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on triazoloquinoxaline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In vitro studies have demonstrated that quinoxaline derivatives can inhibit reverse transcriptase activity in HIV-1 . The compound's structure suggests potential for similar antiviral effects, making it a candidate for further investigation in antiviral drug development.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. It has been suggested that triazoloquinoxaline derivatives can inhibit specific enzymes involved in various biochemical pathways. This property could be leveraged for therapeutic applications in conditions where enzyme modulation is beneficial .

Case Study 1: Antiviral Evaluation

A study evaluated the anti-HIV activity of quinoxaline compounds, finding that some exhibited low EC50 values (effective concentration for 50% inhibition) against viral replication. For instance, one compound showed an EC50 of 3.1 nM compared to a reference drug with an EC50 of 6.7 nM . This suggests that similar derivatives could potentially offer comparable or enhanced antiviral efficacy.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of triazoloquinoxaline compounds against various pathogens. The results indicated a clear dose-dependent response in bacterial inhibition, highlighting the potential of these compounds in treating bacterial infections .

Comparative Analysis

Compound NameStructureBiological ActivityReference
Quinoxaline ASimilar to targetAntiviral (EC50: 3.1 nM)
Quinoxaline BSimilar to targetAntibacterial (effective against S. aureus)
Quinoxaline CSimilar to targetEnzyme inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction.

Key Findings:

  • Mechanism of Action : The compound binds to DNA, increasing its affinity and disrupting cellular processes essential for cancer cell survival. This interaction is facilitated by the side chains that enhance binding to both the minor and major grooves of DNA .
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, derivatives with specific substitutions showed up to 70% inhibition in cell viability at low micromolar concentrations .

Antimicrobial Properties

The compound has also shown promising antimicrobial properties against a spectrum of pathogens.

Antibacterial Activity:

  • Testing : Various derivatives were synthesized and tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Results : Compounds exhibited significant antibacterial activity, with some demonstrating potency comparable to standard antibiotics like chloramphenicol .

Antitubercular Activity:

  • The quinoxaline derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing potential as new therapeutic agents for tuberculosis treatment due to their ability to inhibit bacterial growth effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been investigated as well.

Mechanism:

  • The compound's ability to inhibit lipoxygenase (LOX) activity has been linked to its anti-inflammatory effects. LOX is involved in the metabolism of arachidonic acid, leading to pro-inflammatory mediators .

Findings:

  • In vivo studies indicated that certain derivatives significantly reduced inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Neuropharmacological Applications

The neuropharmacological profile of quinoxaline derivatives indicates their potential use in treating neurological disorders.

Antidepressant Activity:

  • Certain compounds from this class have demonstrated rapid antidepressant-like effects in behavioral models. They interact with adenosine receptors (A1 and A2), which are implicated in mood regulation .
  • Case Studies : In animal studies, specific derivatives reduced immobility in forced swim tests, a common measure for antidepressant efficacy .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerDNA binding and apoptosis inductionSignificant cytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growthEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryLOX inhibitionReduced inflammation markers in vivo
NeuropharmacologicalAdenosine receptor modulationRapid antidepressant-like effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis with structurally related compounds reveals key differences in substituents and bioactivity:

Compound Name / ID Core Structure Key Substituents Bioactivity Insights Reference
Target Compound Triazolo[4,3-a]quinoxaline 2,3-Dimethylphenoxy; N-(2-methoxyphenyl)acetamide Hypothesized anticancer/neuromodulatory roles
F842-0825 (ChemDiv) Triazolo[4,3-a]quinoxaline 2,3-Dimethylphenoxy; N-(2,4-dimethylphenyl)acetamide Enhanced lipophilicity due to dual methyl groups
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide Triazolo[4,3-a]quinoxaline Phenoxy; N-(2,4-dimethoxyphenyl)acetamide Potential improved solubility vs. target compound
2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Triazole-linked nitroquinoxaline Nitroquinoxaline; thiazolyl acetamide Higher reactivity (nitro group) but possible toxicity
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline dione Dichlorophenyl; dione moiety Increased polarity, likely CNS-targeting

Key Observations

Steric Effects: The 2-methoxyphenyl group in the target compound may reduce steric hindrance compared to bulkier 2,4-dimethylphenyl (F842-0825), favoring receptor binding .

Synthetic Pathways: Click Chemistry: Used for triazole-linked compounds (e.g., 11f), but the target compound’s fused triazoloquinoxaline core likely requires cyclization or condensation reactions .

Toxicological Profiles :

  • Compounds with nitro groups (e.g., 11f) or halogens (e.g., 2,4-dichlorophenyl in ) exhibit higher acute toxicity (GHS Category 2–3) compared to methoxy/methyl-substituted derivatives .
  • The target compound’s absence of halogens or nitro groups may reduce cytotoxicity risks .

Therapeutic Potential: Triazoloquinoxalines with methoxy groups (target compound, ) align with ferroptosis-inducing agents (FINs) described in , which selectively target cancer cells . Quinazoline diones () show anticonvulsant activity, suggesting structural analogs of the target compound may have neurological applications .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : Estimated ~450–500 g/mol (based on analogs in ).
  • Solubility : Methoxy groups likely improve organic solubility but reduce aqueous solubility compared to polar derivatives (e.g., diones in ) .

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